2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
Description
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid (CAS: 1250996-75-8) is a bicyclic compound featuring a 3-azabicyclo[3.2.1]octane core. Key structural elements include:
- A tert-butoxycarbonyl (Boc) group at the 3-position, serving as a protective moiety for the secondary amine .
- An acetic acid substituent at the 8-position, enhancing hydrophilicity and enabling conjugation or salt formation .
- Molecular formula: C₁₄H₂₃NO₄; molecular weight: 269.34 g/mol .
This compound is primarily used in pharmaceutical research as a building block for synthesizing bioactive molecules, including gamma-secretase modulators for Alzheimer’s disease and farnesoid X receptor agonists .
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-8-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-5-10(8-15)11(9)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRMSHLCTZMJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Azabicyclo[3.2.1]octane Derivatives
The Boc group is introduced to protect the amine functionality in the bicyclic system. A representative method involves:
- Dissolving the starting amine compound (e.g., nortropinone hydrochloride) in an organic solvent such as dichloromethane.
- Adding a base such as triethylamine to neutralize the hydrochloride and facilitate the reaction.
- Adding di-tert-butyl dicarbonate (Boc2O) at 0 °C and stirring for several hours (e.g., 3 hours) to form the Boc-protected intermediate.
- Workup includes extraction, drying over anhydrous magnesium sulfate, filtration, and solvent removal under reduced pressure.
- Purification by silica gel flash chromatography (ethyl acetate:hexane 1:5) yields tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with yields reported up to 94.5%.
Functionalization to Introduce the Acetic Acid Moiety
The acetic acid group at the 8-position is introduced through further functionalization steps, often involving:
- Formation of reactive intermediates such as triflates or enol triflates from the Boc-protected ketone derivatives.
- Use of strong bases like lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures (-70 °C to -78 °C) to generate enolates.
- Reaction with electrophilic trifluoromethanesulfonyl reagents to form triflate intermediates.
- Subsequent coupling or substitution reactions to install the acetic acid side chain.
- Purification by chromatographic methods to isolate the desired intermediate with high yield (e.g., 92%).
Telescoped Dissociation and Boc Protection
A patented method describes a telescoped process where:
- The dissociation of a precursor compound is performed in the presence of a suitable base such as potassium carbonate in solvents like tetrahydrofuran.
- The Boc protection is conducted in situ without isolating intermediates.
- Recrystallization is performed in solvents such as n-heptane at controlled temperatures (20 °C to 30 °C) for extended periods (up to 16 hours) to improve yield and purity.
- This process minimizes by-products such as di-Boc derivatives and enhances overall efficiency.
Purification and Recrystallization
- Recrystallization is a critical step to remove impurities and achieve high purity.
- Solvents such as n-heptane, hexane, or petroleum ether are used at temperatures ranging from 20 °C to 70 °C.
- Proper recrystallization conditions prevent formation of unwanted by-products and improve the yield of the final compound.
| Step | Description | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Boc Protection of Azabicycloamine | Di-tert-butyl dicarbonate, triethylamine, DCM, 0 °C, 3h | ~94.5% | Purification by silica gel chromatography |
| 2 | Formation of Enol Triflate Intermediate | Lithium bis(trimethylsilyl)amide, N-phenyltrifluoromethane-sulfonimide, THF, -70 °C to RT, 16h | ~92% | Chromatographic purification |
| 3 | Telescoped Dissociation and Boc Protection | K2CO3 base, THF solvent, Boc protection in situ, recrystallization in n-heptane, 20-30 °C, 16h | High yield, improved purity | Minimizes di-Boc by-products |
| 4 | Final Functionalization to Acetic Acid | Coupling/substitution reactions (details vary) | Not explicitly quantified | Requires careful control of reaction conditions |
- The Boc protecting group is essential to prevent amine reactivity during functionalization steps.
- Low temperature conditions (-70 °C to -78 °C) are critical for enolate formation and subsequent triflate intermediate synthesis to avoid side reactions.
- The use of strong, non-nucleophilic bases such as lithium bis(trimethylsilyl)amide ensures selective deprotonation.
- Recrystallization solvents and conditions significantly impact the purity and yield of the final product.
- Telescoped processes combining dissociation and protection steps without isolation improve process efficiency and reduce waste.
- Safety precautions must be observed due to irritant properties of the compound and reagents involved.
The preparation of 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid is a multi-step synthetic process involving Boc protection of the azabicyclooctane amine, formation of reactive intermediates under low temperature with strong bases, and careful purification by recrystallization. Patented telescoped processes enhance yield and purity by integrating steps and optimizing recrystallization. These methods are supported by detailed experimental data and are widely used in research settings for the synthesis of this compound as an intermediate in pharmaceutical and organic chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azabicyclo[3.2.1]octane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Synthesis Applications
The compound serves as a versatile building block in organic synthesis, particularly in the development of peptide and pharmaceutical compounds. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during chemical reactions, facilitating the selective synthesis of complex molecules.
Table 1: Synthesis Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Used as a protecting group for amino acids, enabling sequential coupling reactions. |
| Drug Development | Acts as an intermediate in synthesizing various pharmaceutical agents. |
| Bioconjugation | Facilitates the attachment of biologically active molecules to carriers or targets. |
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications due to its ability to mimic natural substrates and interact with biological targets.
Case Studies
- Analgesic Agents : Research has shown that derivatives of this compound exhibit analgesic properties, making them candidates for pain management therapies.
- Antimicrobial Activity : Studies indicate that modifications of the compound can lead to antimicrobial agents effective against resistant bacterial strains.
Structural Modifications
The azabicyclo structure allows for various modifications that can enhance biological activity. For example, altering the Boc group or introducing additional functional groups can significantly change the pharmacological profile of the resultant compounds.
Table 2: Structural Modifications and Their Impacts
| Modification Type | Impact on Activity |
|---|---|
| Boc Group Variation | Alters solubility and stability; impacts bioavailability. |
| Functional Group Addition | Enhances interaction with specific biological targets; may improve efficacy. |
Mechanism of Action
The mechanism by which 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid exerts its effects depends on its specific application. In drug development, for example, the compound may interact with specific enzymes or receptors, modulating their activity. The Boc group can be removed to reveal an active amine, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its bicyclic framework and substituent positioning. Below is a comparative analysis with structurally related analogs:
Biological Activity
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid, a bicyclic compound characterized by its unique azabicyclo structure, has garnered attention in pharmaceutical research for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₃NO₄
- CAS Number : 1250996-75-8
- Molecular Weight : 255.31 g/mol
- Purity : ≥95% .
Biological Activity Overview
Research has indicated that compounds with similar structural frameworks exhibit various biological activities, particularly in antibacterial and enzyme inhibition contexts. The following sections summarize the key findings related to the biological activity of this compound.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of bicyclic compounds, including derivatives of this compound.
The mechanism primarily involves:
- Inhibition of Bacterial Topoisomerases : Compounds derived from similar scaffolds have shown potent inhibitory effects on bacterial topoisomerases, critical enzymes for DNA replication and transcription .
- Broad-Spectrum Activity : These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
A notable study evaluated a series of bicyclic compounds for their antibacterial properties:
- Compound E : Exhibited low nanomolar IC50 values against E. coli DNA gyrase and topoisomerase IV.
- MIC Values : The minimum inhibitory concentrations (MICs) ranged from <0.03125 to 16 μg/mL against various bacterial strains .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor, particularly against cytochrome P450 enzymes and other drug-metabolizing enzymes.
Research Findings
- CYP121A1 Inhibition : Related compounds have been identified as inhibitors of CYP121A1 from Mycobacterium tuberculosis, showcasing the potential for developing new treatments for tuberculosis .
- Dual Inhibition Profiles : Compounds with similar structures have been reported to exhibit dual inhibition capabilities against multiple targets, enhancing their therapeutic profiles .
Toxicological Profile
While exploring the biological activity, it is crucial to consider the safety profile:
- Hazard Classification : The compound is classified as an irritant, necessitating caution during handling .
- Safety Data Sheets (SDS) indicate necessary precautions to mitigate exposure risks .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid?
- Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the 3-azabicyclo[3.2.1]octane scaffold before functionalization at the 8-position. For example, intermediates like 3-Boc-3-azabicyclo[3.2.1]octan-8-one (CAS 51796-82-8) are key precursors, which can undergo reductive amination or Grignard reactions followed by hydrolysis to introduce the acetic acid moiety . Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) and characterization by H/C NMR and HRMS are critical for verifying structural integrity.
Q. How can the purity and stability of this compound be validated under laboratory storage conditions?
- Methodological Answer : Stability studies should include:
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products.
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen atmosphere.
- Storage Conditions : Store at 2–8°C in inert, airtight containers to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the 3-azabicyclo[3.2.1]octane core?
- Methodological Answer : Computational modeling (e.g., DFT calculations) can predict reactivity at specific positions. For instance, the 8-position is sterically accessible for nucleophilic attacks, while the 3-position is stabilized by the Boc group. Experimental validation via kinetic isotope effects or substituent-directed lithiation can further refine selectivity .
Q. How can chirality in the bicyclic scaffold impact pharmacological activity, and what methods ensure enantiomeric purity?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) can resolve enantiomers. Biological assays (e.g., receptor binding studies) should compare enantiomers to quantify activity differences. Refer to analogues like exo-tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 273207-53-7) for case studies .
Data Contradiction & Resolution
Q. Conflicting reports exist on the solubility of Boc-protected azabicyclo compounds. How can this be systematically addressed?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, THF, and chloroform using UV-Vis spectroscopy.
- Co-solvent Systems : For aqueous solubility (e.g., in vitro assays), use cyclodextrin encapsulation or PEG-based co-solvents.
- Literature Cross-Reference : Compare data with structurally similar compounds like 8-Azabicyclo[3.2.1]octane-8-carboxylic acid derivatives (CAS 625471-18-3) to identify trends .
Experimental Design for Biological Evaluation
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Methodological Answer :
- Rodent Studies : Administer via IV/oral routes; collect plasma samples at timed intervals for LC-MS/MS analysis.
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect Boc deprotection or glucuronidation.
- Reference Compounds : Benchmark against known bicyclic amines (e.g., 8-benzyl-3-chloro-8-azabicyclo[3.2.1]octane, CAS 166973-12-2) to contextualize absorption rates .
Safety & Handling Protocols
Q. What precautions are critical when handling this compound in a laboratory setting?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Spill Management : Neutralize acidic residues with sodium bicarbonate; dispose via hazardous waste protocols.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical evaluation if irritation persists .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
